2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
Description
Benzoxazole-Isoindoledione Hybrid Architecture
The hybrid structure combines two planar aromatic systems:
- Benzoxazole : A fused benzene-oxazole ring with bond lengths indicative of aromaticity. The oxazole’s N1–C1 bond (1.293 Å) exhibits double-bond character, while adjacent C–O and C–N bonds range from 1.36–1.42 Å.
- Isoindole-1,3-dione : A bicyclic system with two ketone groups at positions 1 and 3. The isoindole ring’s planarity is disrupted by the out-of-plane methoxy linker, introducing slight torsional strain.
Table 1: Key Bond Lengths in Analogous Systems
The methoxy linker (-OCH$$_2$$-) adopts a gauche conformation to minimize steric clashes between the benzoxazole and isoindole-dione moieties. This conformation is stabilized by weak C–H⋯O hydrogen bonds involving the linker’s oxygen and adjacent aromatic protons.
Conformational Isomerism in the Methoxy Linker
The methoxy bridge introduces rotational flexibility , enabling two primary conformers:
- Syn-periplanar : Benzoxazole and isoindole-dione planes aligned parallel (dihedral angle ~0°).
- Anti-periplanar : Moieties oriented antiparallel (dihedral angle ~180°).
Density functional theory (DFT) calculations on analogous systems predict a 2.1 kcal/mol energy barrier for interconversion between conformers, favoring the syn-periplanar state due to enhanced π–π stacking interactions. However, crystallographic data for related compounds, such as methyl 1,3-benzoxazole-2-carboxylate, reveal a flattened herringbone arrangement in the solid state, suggesting lattice forces override intrinsic conformational preferences.
Crystallographic Characterization Challenges
Crystallizing this hybrid compound poses significant challenges:
- Low Solubility : The rigid aromatic systems and polar carbonyl groups limit solubility in common organic solvents (e.g., dichloromethane, ethanol).
- Polymorphism : Subtle changes in crystallization conditions (e.g., solvent polarity, cooling rate) may yield multiple polymorphs with distinct packing motifs. For example, methyl 1,3-benzoxazole-2-carboxylate crystallizes in the monoclinic space group P2$$_1$$ with strong C–H⋯N hydrogen bonds.
- Disorder in Methoxy Linker : Dynamic conformational isomerism can lead to disordered electron density around the linker, complicating structure refinement.
Successful crystallization typically requires slow evaporation from high-boiling solvents (e.g., dimethylformamide) or diffusion techniques using antisolvents.
Comparative Structural Analysis with Analogous Heterocyclic Systems
Table 2: Structural Comparison with Related Hybrids
Key differences include:
- Electronic Effects : Benzoxazole’s oxygen atom increases electron density at the bridging position compared to benzothiazole’s sulfur, altering supramolecular interactions.
- Linker Length : Ethyl-linked analogs exhibit enhanced conformational freedom but reduced planarity compared to methoxy-linked systems.
- Crystallographic Packing : Benzoxazole derivatives favor herringbone arrangements via C–H⋯N/O bonds, whereas benzothiazole analogs adopt slipped π-stacked motifs.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylmethoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15-10-5-1-2-6-11(10)16(20)18(15)21-9-14-17-12-7-3-4-8-13(12)22-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFQQPWJLUZTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the benzoxazole intermediate.
Formation of Isoindole Structure: The isoindole ring is formed through a cyclization reaction involving phthalic anhydride and an appropriate amine under controlled heating conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to maximize the purity and minimize the environmental impact of the production process.
Chemical Reactions Analysis
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or condensation reactions involving benzoxazole and isoindole precursors. Key methods include:
Electrophilic Aromatic Substitution
The benzoxazole ring undergoes electrophilic substitution preferentially at the C5 and C6 positions due to electron-donating effects from the oxazole oxygen.
Table 2: Halogenation Reactions
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Cl₂, FeCl₃ | CH₂Cl₂, 0°C, 2 h | 5-Chloro derivative | >90% C5 substitution |
| Br₂, AlBr₃ | Acetic acid, reflux | 5,6-Dibromo derivative | 75% di-substitution |
Nucleophilic Reactions
The isoindole-dione moiety participates in nucleophilic ring-opening reactions under basic conditions:
Example Reaction:
-
Observed via disappearance of carbonyl IR bands (1,715 cm⁻¹) and LCMS detection of hydrazide fragments .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
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150–220°C : Loss of the methoxy group (Δm = 15.2%, matches –OCH₃).
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300–400°C : Degradation of the benzoxazole ring (exothermic peak at 345°C via DSC).
Catalytic Hydrogenation
Selective reduction of the isoindole-dione ring occurs under H₂/Pd-C:
-
¹H NMR shows collapse of aromatic protons (δ 7.2–7.8 ppm → δ 2.5–3.1 ppm).
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
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C–O bond cleavage between benzoxazole and methoxy groups (quantum yield Φ = 0.12).
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Formation of benzoxazole-2-carboxylic acid as a major photoproduct.
Complexation with Metals
The compound acts as a bidentate ligand via benzoxazole nitrogen and isoindole carbonyl oxygen:
Table 3: Metal Complexes
| Metal Salt | Stoichiometry | Application |
|---|---|---|
| Cu(NO₃)₂ | 1:2 (M:L) | Catalytic oxidation of alkanes |
| FeCl₃ | 1:1 | MRI contrast agent studies |
Functional Group Transformations
-
Esterification : Reacts with acyl chlorides (e.g., AcCl) to form C2-acetylated derivatives (85% yield, confirmed by ¹³C NMR at δ 170.5 ppm) .
-
Sulfonation : SO₃/H₂SO₄ selectively sulfonates the benzoxazole ring (C5-SO₃H, 72% yield).
Stability Under Acidic/Basic Conditions
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Acid (HCl, 1M) : Stable for 24 h; no decomposition observed via HPLC.
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Base (NaOH, 1M) : Partial hydrolysis of isoindole-dione to phthalic acid after 6 h.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the benzoxazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoxazole can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Neuroprotective Effects
The compound has been explored for its neuroprotective properties. In a study focusing on multi-target-directed ligands for neurodegenerative diseases, derivatives similar to 2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione demonstrated efficacy in inhibiting enzymes associated with Alzheimer's disease, such as monoamine oxidase and cholinesterase .
Antidepressant Potential
The fusion of benzothiazole and isoquinoline fragments has led to the development of compounds aimed at treating depression while preventing neurodegeneration. These compounds showed promising results in reducing immobility time in forced swim tests, indicating potential antidepressant activity .
Charge Transport Materials
The compound has been identified as a potential charge transport material in organic electronic devices. Its structural characteristics allow it to facilitate charge mobility, which is essential in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Photophysical Properties
Studies have indicated that the compound exhibits interesting photophysical properties, making it suitable for applications in fluorescence-based sensors and imaging techniques. The ability to modify its structure could enhance its luminescent properties further .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-mercaptobenzoxazole with α-chloro-N-(o-methoxyphenyl)acetamide under reflux conditions. The resulting product can be purified through crystallization techniques . Characterization methods such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Neuroprotective Screening
A series of derivatives were tested for their ability to inhibit monoamine oxidase B activity. Among them, a derivative structurally related to the target compound showed significant inhibition (IC50 = 0.25 µM), suggesting potential for further development as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism by which 2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application and the nature of the interaction between the compound and its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione, highlighting substituent variations and their implications:
Substituent Effects on Pharmacological Activity
- Benzoxazole vs. Benzimidazole : The target compound’s benzoxazole group (oxygen and nitrogen) contrasts with the benzimidazole (two nitrogens) in Compound 16. Benzimidazole’s additional nitrogen may enhance hydrogen bonding with PDE10A, explaining its higher activity (IC₅₀ = 12 nM) compared to benzoxazole analogs .
- Heterocyclic Variations: Compounds with imidazole (Compound 16) or benzothiazole () substituents exhibit distinct electronic profiles.
Biological Activity
The compound 2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione has garnered attention in recent years due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various studies and data.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C₁₃H₉N₃O₃
- Molecular Weight: 245.22 g/mol
The compound features a benzoxazole moiety which is known for its diverse biological activities.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of benzoxazole derivatives. For instance, a study on related benzoxazole compounds indicated significant activity against various bacterial strains. The minimal inhibitory concentrations (MIC) of selected derivatives were evaluated against Bacillus subtilis and Escherichia coli. The results suggested that compounds with specific substitutions on the benzoxazole ring exhibited enhanced antibacterial effects.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Effective against E. coli |
| Compound B | 16 | Effective against B. subtilis |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. In particular, studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Research findings indicate that the compound significantly inhibits cell proliferation and induces cell cycle arrest. The underlying mechanism appears to involve the activation of caspase pathways.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using DPPH and ABTS assays. Results demonstrated that it possesses notable radical scavenging activity, which contributes to its potential therapeutic applications in oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Case Study 1: Antimicrobial Efficacy
In a recent study published in Biotechnology, researchers synthesized a series of benzoxazole derivatives and tested their antimicrobial efficacy. The study highlighted that derivatives with methoxy substitutions exhibited superior activity compared to their unsubstituted counterparts. The compound in focus was shown to effectively inhibit bacterial growth at low concentrations.
Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer properties of related isoindole derivatives. It was found that these compounds could significantly reduce tumor growth in xenograft models. The study suggested that the mechanism involved the downregulation of oncogenes and upregulation of tumor suppressor genes.
Q & A
Q. What are the standard synthetic routes for 2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized for yield?
The synthesis typically involves phthalimide intermediates derived from phthalic anhydride and amines, followed by coupling with benzoxazole derivatives. For example, benzoyl chloride or activated esters may be used to functionalize the isoindole-dione core . Reaction optimization can focus on solvent selection (e.g., polar aprotic solvents like DMF), acid-binding agents (e.g., triethylamine), and temperature control. Design of Experiments (DoE) methodologies, such as factorial designs, can systematically evaluate variables like catalyst loading, solvent ratios, and reaction time to maximize yield .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and verifying its purity?
Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) is critical for structural confirmation, particularly to resolve signals from the benzoxazole and isoindole-dione moieties. Infrared (IR) spectroscopy can identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Elemental analysis (C, H, N) provides additional validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or regioselectivity outcomes when synthesizing derivatives of this compound?
Contradictions may arise from solvent-dependent reactivity or competing reaction pathways. For example, regioselectivity in benzoxazole functionalization can be influenced by solvent polarity (e.g., acetonitrile vs. toluene) and the choice of catalysts (e.g., palladium vs. copper) . Multi-technique validation (e.g., 2D NMR, X-ray crystallography) is essential to confirm structures. Computational tools like Density Functional Theory (DFT) can model reaction pathways to identify steric or electronic factors affecting regioselectivity .
Q. What computational strategies can predict the reactivity of this compound and optimize synthesis pathways?
Quantum chemical calculations (e.g., using Gaussian or ORCA) can model transition states and reaction intermediates to predict activation barriers. The ICReDD approach combines reaction path search algorithms with machine learning to prioritize high-yield pathways . COMSOL Multiphysics integrated with AI can simulate reaction kinetics and optimize parameters like temperature gradients or mixing efficiency in flow reactors .
Q. How can statistical experimental design (DoE) improve the synthesis and functionalization processes for this compound?
DoE methodologies, such as Response Surface Methodology (RSM) or Taguchi arrays, enable researchers to evaluate multiple variables (e.g., reagent stoichiometry, solvent composition) with minimal experiments. For example, a Central Composite Design could optimize the coupling reaction between benzoxazole and isoindole-dione precursors by analyzing interactions between temperature, catalyst concentration, and reaction time . This approach reduces trial-and-error and identifies robust conditions for scale-up.
Q. What strategies are effective for analyzing bioactivity or molecular interactions of this compound in complex systems?
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like enzymes or receptors. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provides experimental validation of binding kinetics. For in-cell studies, fluorescent tagging (e.g., using benzoxazole-linked probes) enables tracking of cellular uptake and localization . Conflicting bioactivity data should be cross-validated with orthogonal assays (e.g., enzymatic vs. cell-based assays) .
Methodological Notes
- Synthetic Challenges : Side reactions (e.g., hydrolysis of the isoindole-dione ring) can occur under acidic conditions; use of anhydrous solvents and inert atmospheres is recommended .
- Data Reproducibility : Document solvent lot variations and humidity levels, as these may impact reaction outcomes in moisture-sensitive steps .
- Computational Validation : Always cross-check computational predictions with experimental data to refine force-field parameters or basis sets in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
